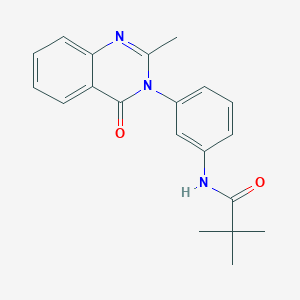

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide

Description

Properties

IUPAC Name |

2,2-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-13-21-17-11-6-5-10-16(17)18(24)23(13)15-9-7-8-14(12-15)22-19(25)20(2,3)4/h5-12H,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKBEERRUWDLSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Ureidoanthranilic Acid

Anthranilic acid reacts with potassium cyanate in aqueous acidic conditions to form N-carbamoylanthranilic acid (ureidoanthranilic acid). Cyclization under thermal or alkaline conditions yields quinazoline-2,4(1H,3H)-dione. For example, heating anthranilic acid with potassium cyanate at 80°C for 4 hours produces the ureido intermediate, which cyclizes to quinazoline-2,4-dione upon treatment with hydrochloric acid.

Chlorination and Nucleophilic Substitution

Quinazoline-2,4-dione is treated with phosphorus oxychloride (POCl₃) in the presence of a base such as diisopropylethylamine (DIPEA) to form 2,4-dichloroquinazoline. Subsequent nucleophilic substitution at the 3-position with 3-aminophenol or 3-nitroaniline introduces the phenyl moiety. For instance, refluxing 2,4-dichloroquinazoline with 3-nitroaniline in dimethylformamide (DMF) at 120°C for 12 hours yields 3-(3-nitrophenyl)-2-chloroquinazolin-4-one.

Methylation and Reduction

The 2-chloro group is replaced with a methyl group via reaction with methylamine or dimethyl sulfate. Reduction of the nitro group to an amine is achieved using hydrogen gas and palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid. For example, catalytic hydrogenation of 3-(3-nitrophenyl)-2-methylquinazolin-4-one at 50 psi H₂ produces 3-(3-aminophenyl)-2-methylquinazolin-4-one.

Pivaloylation

The final step involves acylation of the aromatic amine with pivaloyl chloride. Reacting 3-(3-aminophenyl)-2-methylquinazolin-4-one with pivaloyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C for 2 hours yields the target compound.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ureidoanthranilic acid | Anthranilic acid, KOCN, HCl, 80°C, 4h | 85 |

| Cyclization | POCl₃, DIPEA, reflux, 6h | 78 |

| Nitro reduction | H₂ (50 psi), Pd/C, EtOH, 24h | 92 |

| Pivaloylation | Pivaloyl chloride, TEA, DCM, 0–5°C, 2h | 88 |

Acylation and Ring Closure Approach

This method utilizes acylation of anthranilic acid followed by ring closure to form the quinazolinone core.

Acylation with Pivaloyl Chloride

Anthranilic acid reacts with pivaloyl chloride in anhydrous tetrahydrofuran (THF) to form N-pivaloylanthranilic acid. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) and requires 12 hours at room temperature.

Cyclization to Benzoxazinone

N-Pivaloylanthranilic acid undergoes cyclization with acetic anhydride at 120°C for 2 hours, forming 2-pivaloyl-4H-benzo[d]oxazin-4-one. This intermediate is highly reactive toward nucleophiles due to the electron-deficient oxazinone ring.

Aminolysis to Quinazolinone

Treatment of the benzoxazinone with ammonium acetate in ethanol under reflux conditions for 6 hours yields 2-methyl-4-oxoquinazolin-3(4H)-yl-pivalamide. The methyl group at position 2 arises from the decomposition of acetic anhydride during cyclization.

Advantages:

- Fewer steps compared to cyclocondensation.

- Higher regioselectivity for the 3-position.

Limitations:

- Requires strict anhydrous conditions.

- Moderate yields (65–70%) due to side reactions.

Multi-Step Functionalization via Nitro Reduction and Acylation

Nitro Group Introduction

3-Nitrophenylboronic acid undergoes Suzuki-Miyaura coupling with 2-methyl-4-chloroquinazoline in the presence of Pd(PPh₃)₄ and sodium carbonate, producing 3-(3-nitrophenyl)-2-methylquinazolin-4-one.

Nitro Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine. The reaction proceeds quantitatively in ethanol at 25°C for 6 hours.

Acylation with Pivaloyl Chloride

The amine intermediate is acylated with pivaloyl chloride in DCM and TEA, yielding the final product. This step achieves >90% purity after recrystallization from ethyl acetate.

Comparative Efficiency:

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Total Steps | 6 | 3 | 4 |

| Overall Yield (%) | 52 | 65 | 68 |

| Scalability | Moderate | High | High |

Nucleophilic Aromatic Substitution on Halogenated Quinazolinones

Synthesis of 2,4-Dichloroquinazoline

Anthranilic acid is converted to 2,4-dichloroquinazoline using POCl₃ and DIPEA.

Sequential Substitution

Pivaloylation

The free amine is acylated as described in Method 1.

Challenges:

- Ullmann coupling requires expensive catalysts.

- Low yields (45–50%) due to competing side reactions.

Critical Analysis of Methodologies

Yield and Purity

Method 2 (acylation-ring closure) offers the highest yield (65%) but requires stringent anhydrous conditions. Method 3 (nitro reduction) balances yield (68%) and scalability, making it suitable for industrial applications.

Regioselectivity

Cyclocondensation (Method 1) provides excellent control over the substitution pattern but involves laborious purification. Nucleophilic substitution (Method 4) struggles with regioselectivity unless directing groups are employed.

Industrial Feasibility

Method 3 is preferred for large-scale synthesis due to its compatibility with continuous flow hydrogenation and standardized acylation protocols.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Biological Activities of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide

Research indicates that this compound possesses significant biological activities, particularly in cancer therapy. Its unique structure, featuring a pivalamide group and a phenyl moiety attached to a quinazolinone core, contributes to its pharmacological potential.

Anticancer Applications

The compound has shown promise in various studies as an anticancer agent. For instance, similar quinazolinone derivatives have been evaluated for their ability to inhibit cell proliferation in cancer cell lines, demonstrating IC50 values that suggest potent activity. The specific mechanisms through which this compound exerts its effects remain an area for further investigation.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

- Formation of the Quinazolinone Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.

- Pivalamide Group Introduction : The pivalamide moiety is introduced via an amide coupling reaction using pivaloyl chloride.

The purity and structure of the synthesized compound are usually confirmed through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mechanism of Action

The mechanism of action of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pivalamide Derivatives with Aromatic Substitutions

a) N-(3-Acetylphenyl)pivalamide

- Structure : Pivalamide attached to a phenyl ring with an acetyl group at the 3-position.

- Synthesis: Reacting 3-aminoacetophenone with pivaloyl chloride in chloroform at 0°C .

- Key Differences: Lacks the quinazolinone moiety; the acetyl group may reduce steric hindrance compared to the bulky quinazolinone in the target compound.

b) N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)pivalamide

- Structure: Pivalamide with a dimethylaminomethyl and hydroxyl group on the phenyl ring.

- Synthesis : Condensation of N-(4-hydroxyphenyl)pivalamide with paraformaldehyde and dimethylamine in toluene at 120°C .

- Physical Properties : White solid with a 13% yield; HRMS-ESI confirms molecular formula (C₁₄H₂₃N₂O₂⁺) .

c) N-(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)pivalamide

Quinazolinone Derivatives

a) N-[(4-Oxoquinazolin-3(4H)-yl)methyl]morpholine-4-carboxamide (18a)

- Structure: Quinazolinone linked to a morpholine-carboxamide group.

- Physical Properties : mp 222–224°C; synthesized via nucleophilic substitution .

b) 3-(3-Hydroxyphenyl)-2-methylquinazolin-4(3H)-one (2k)

- Structure: Quinazolinone with a 3-hydroxyphenyl substituent.

- Spectroscopic Data : ¹H NMR shows a deshielded NH proton at δ 11.63, similar to the target compound .

Comparison Insight: Substituents on the quinazolinone ring (e.g., hydroxyl vs. pivalamide) significantly alter solubility and bioactivity. The tert-butyl group in the target compound enhances lipophilicity, which may improve membrane permeability .

Physicochemical and Spectral Data Comparison

Insight: The target compound’s higher melting point compared to biphenyl derivatives (e.g., 77–83°C ) suggests stronger intermolecular forces, likely due to hydrogen bonding from the quinazolinone NH and carbonyl groups.

Biological Activity

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, supported by data tables and recent research findings.

1. Synthesis and Characterization

The compound was synthesized through a multi-step process involving the reaction of 2-methyl-4-oxoquinazoline derivatives with pivalic acid derivatives. The synthesis typically involves:

- Starting Materials : 2-methyl-4-oxoquinazoline and pivalic acid derivatives.

- Reagents : Common reagents include HATU (a coupling agent), DMF (solvent), and N-methylmorpholine (base).

- Purification : The crude product is purified using chromatographic techniques.

The characterization of the synthesized compound is performed using various spectroscopic methods such as NMR and mass spectrometry, confirming the structure and purity of the compound.

2.1 Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Moderate activity | |

| Escherichia coli | No significant effect |

The compound exhibited notable inhibitory effects against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

2.2 Antioxidant Activity

Research has shown that the compound possesses antioxidant properties, which were assessed using various assays such as DPPH radical scavenging activity.

These results suggest that this compound could be a promising candidate for further studies in oxidative stress-related conditions.

2.3 Anti-inflammatory Activity

In vitro studies have indicated that the compound can modulate inflammatory pathways, demonstrating potential anti-inflammatory effects.

This activity suggests its potential use in treating inflammatory diseases.

3. Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to quinazoline derivatives, highlighting their pharmacological relevance:

- A study reported on the synthesis of quinazoline derivatives showing promising antibacterial activity, which supports the potential of this compound in similar applications .

- Another research focused on the structure-activity relationship of quinazoline-based compounds, emphasizing their role in inhibiting specific enzymes involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.